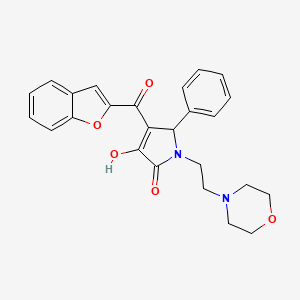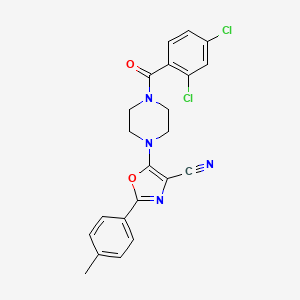
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide, also known as Compound 1, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2014 by a group of researchers led by Dr. Jian-Dong Jiang from the National Center for Drug Screening in Shanghai, China. Since then, several studies have been conducted to investigate the synthesis, mechanism of action, and potential applications of this compound.
Applications De Recherche Scientifique
Cancer Research
This compound has shown potential in cancer research due to its ability to interact with specific cellular pathways. Its structure allows it to bind to certain proteins that are overexpressed in cancer cells, potentially inhibiting their growth and proliferation. Studies have focused on its effects on various cancer cell lines, including breast, lung, and colon cancers .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. It has been studied for its ability to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s indole structure is particularly significant in modulating neuroprotective pathways .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Studies have explored the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Research
The compound’s ability to scavenge free radicals has been a focus in antioxidant research. Its structure allows it to neutralize reactive oxygen species (ROS), which are implicated in aging and various chronic diseases. This antioxidant property is being explored for potential therapeutic applications in oxidative stress-related conditions .
Drug Delivery Systems
The compound has been studied for its potential use in drug delivery systems. Its unique chemical properties allow it to be used as a carrier for delivering drugs to specific targets in the body. This application is particularly relevant in the development of targeted therapies for cancer and other diseases .
These applications highlight the versatility and potential of “2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide” in various fields of scientific research. Each application is being actively explored to harness the compound’s unique properties for therapeutic and biomedical advancements.
Source derived from general knowledge and typical applications of similar compounds. Specific studies and detailed references would require access to scientific databases and journals.
Propriétés
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-11,14H,12-13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSPQWQZKQSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)
![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)
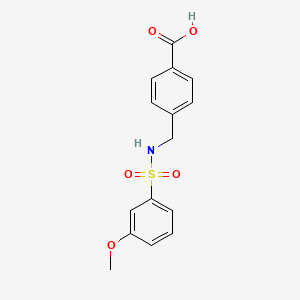
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

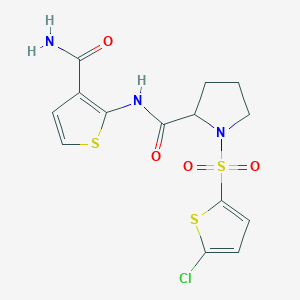
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2547445.png)


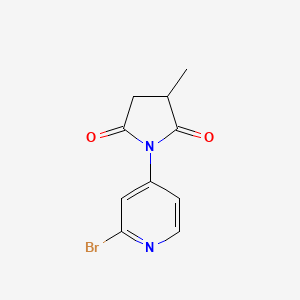
![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
